1-(4-Fluorobenzyl)piperidine-3-carboxylic acid
Description
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid (CAS 832737-45-8) is a fluorinated piperidine derivative with a molecular formula of C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol . The compound features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 4-fluorobenzyl moiety. It is typically stored under dry, room-temperature conditions and is classified with safety warnings for skin/eye irritation (H315, H319) and oral toxicity (H302) . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and receptor agonists .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEDEVJXKRAWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408229 | |
| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-45-8 | |
| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-fluorobenzyl chloride.
Reaction Conditions: The piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(4-Fluorobenzyl)piperidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for targeted modifications that enhance therapeutic efficacy, making it a valuable asset in drug formulation .
Drug Design
Researchers utilize 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid in drug design processes to create piperidine derivatives. These derivatives are engineered to improve the bioavailability and effectiveness of medications aimed at treating specific conditions, such as neurological disorders .
Biochemical Research
Receptor Interactions and Enzyme Activities
The compound is employed in biochemical studies to explore interactions with receptors and enzymes. This research provides insights into cellular mechanisms and aids in identifying new drug targets, which is essential for advancing therapeutic strategies .
Material Science
Development of Advanced Materials
In material science, this compound is applied in the development of advanced materials. It is particularly useful in creating polymers that require specific chemical functionalities, enhancing material properties for various industrial applications .
Analytical Chemistry
Standardization in Analytical Methods
The compound is utilized as a standard in analytical chemistry to ensure the accuracy and reliability of experimental results. It plays a critical role in quantifying related compounds within complex mixtures, thereby facilitating precise analytical assessments .
Antiviral Activity
A study highlighted the potential of piperidine derivatives, including those related to this compound, as inhibitors of influenza virus fusion. The interactions between these compounds and viral proteins were crucial for their antiviral activity, suggesting their utility in developing new antiviral agents .
Anticancer Properties
Research has shown that piperidine derivatives exhibit notable anticancer activities. For instance:
- Breast Cancer : In vitro studies demonstrated that derivatives could significantly inhibit cell proliferation in MDA-MB-231 breast cancer cells at low concentrations (1 μM) by inducing apoptosis.
- Liver Cancer : Similar investigations reported enhanced apoptosis in HepG2 liver cancer cells, indicating the therapeutic potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-68-2)
- Molecular Formula: C₁₂H₁₂FNO₃
- Key Features : Replaces the piperidine ring with a pyrrolidine (5-membered) ring and introduces a ketone group at the 5-position.
- The ketone group may enhance hydrogen-bonding interactions .
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7)
Functional Group Modifications
1-[(Tert-Butyl)Oxycarbonyl]-3-(4-Fluorobenzyl)Piperidine-3-Carboxylic Acid (CAS 887344-22-1)
- Molecular Formula: C₁₈H₂₄FNO₄
- Key Features : Incorporates a tert-butyloxycarbonyl (BOC) protecting group at the 1-position.
- Significance : The BOC group enhances stability during synthetic processes, making this derivative valuable in peptide synthesis .
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid
Salt and Prodrug Forms
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
Pharmacologically Active Analogs
(3R,4R)-4-[3-(6-Methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]-piperidine-3-carboxylic acid
- Molecular Formula: C₂₈H₂₄F₃NO₄
- Key Features: Contains a trifluorophenyl alkyne and methoxyquinoline substituents.
- Significance : This complex analog demonstrates selectivity for ion channels (e.g., ERG channels), highlighting the role of fluorinated groups in target specificity .
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1119450-52-0)
Research Findings and Implications
- Fluorine Impact : The 4-fluorobenzyl group in the target compound enhances metabolic stability and lipophilicity, a feature shared with analogs like the sulfonyl derivative (CAS 1119450-52-0) .
- Ring Size Effects : Pyrrolidine analogs (e.g., CAS 96449-68-2) exhibit distinct conformational preferences compared to piperidine derivatives, influencing their binding to enzymes like neutrophil elastase .
- Salt Forms : Hydrochloride salts of piperidine carboxylic acids are prioritized in pre-clinical studies due to superior solubility profiles .
Biological Activity
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, pharmacological implications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 237.27 g/mol. The presence of the fluorobenzyl group and the piperidine ring contributes to its unique chemical properties, which may enhance its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including antimicrobial, antiviral, and potential anticancer effects. The following sections detail specific areas of biological activity.
Antimicrobial Activity
Several studies have shown that piperidine derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against bacterial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-pyridinyl ethanone | Contains a pyridine instead of pyrazine | Antimicrobial |
| 1-(4-Methylphenyl)-piperazine | Piperazine ring with phenyl substitution | Antidepressant |
| 2-Fluoro-N-benzylacetamide | Acetamide structure with benzyl group | Analgesic properties |
The unique combination of functional groups in this compound may contribute to enhanced antimicrobial activity compared to these related compounds .
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives as antiviral agents. For example, N-benzyl-4,4-disubstituted piperidines have shown effectiveness against influenza viruses by inhibiting membrane fusion processes critical for viral entry into host cells. The specific interactions between these compounds and viral proteins suggest that similar mechanisms may be applicable to this compound .
Anticancer Potential
The structural characteristics of piperidine derivatives often correlate with anticancer activity. Research indicates that modifications in the piperidine structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. The ability of this compound to modulate enzyme activities involved in cancer pathways is an area of ongoing investigation .
Case Studies and Research Findings
A variety of studies have explored the biological activity of piperidine derivatives:
- Study on Enzyme Inhibition : A study focused on the inhibition of coactivator-associated arginine methyltransferase 1 (CARM1) by piperidine derivatives demonstrated high selectivity and potency. These findings support the hypothesis that this compound could similarly interact with CARM1 or related targets, offering a pathway for cancer therapy development .
- Antiviral Mechanisms : Research into N-benzylpiperidines revealed critical interactions at binding sites essential for viral fusion processes. This suggests that this compound might also exhibit antiviral properties through similar mechanisms .
Q & A
Q. What are common synthetic routes for 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions or functional group transformations. For example:
- Coupling Agents : Carbodiimides like EDCl with HOBt are used to activate carboxylic acid intermediates for amide bond formation. This method is effective for introducing the 4-fluorobenzyl group to the piperidine scaffold .
- Reaction Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) are preferred for moisture-sensitive steps .
- Purification : Acid-base workup (e.g., adjusting pH to 6.5 with NaOH) and solvent extraction (e.g., 10% isopropanol/DCM) are critical for isolating the product .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even for high-resolution or twinned macromolecular data .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm and piperidine carbons at δ 40–60 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 278.12) .
Q. Table 1: Key NMR Shifts (Hypothetical Data)
| Proton/Carbon | Chemical Shift (δ) | Assignment |
|---|---|---|
| Piperidine C3 | 45.2 ppm | Quaternary carbon |
| Fluorobenzyl H | 7.3 ppm (d, J=8.5 Hz) | Aromatic protons |
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to separate enantiomers .
- Asymmetric Catalysis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for stereoselective benzylation .
- Crystallographic Validation : SHELXD can resolve chiral centers in crystal structures, ensuring correct stereochemistry .
Q. How should researchers address conflicting pharmacological data (e.g., varying IC₅₀ values)?
- Assay Standardization : Use consistent enzyme sources (e.g., human recombinant acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) .
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to exclude degradation products .
- Structural Confirmation : Re-examine stereochemistry with X-ray crystallography if bioactivity discrepancies arise .
Q. What computational strategies predict binding modes to biological targets?
Q. Table 2: Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |
|---|---|---|
| Acetylcholinesterase | -9.2 | Trp86, Glu202 |
| NMDA Receptor | -7.8 | Arg523, Ser688 |
Methodological Challenges
Q. How are acid-labile functional groups stabilized during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
